molecular formula C20H19NO2 B15155248 3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one

3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one

Cat. No.: B15155248
M. Wt: 305.4 g/mol
InChI Key: LABSXPQPPGNCNE-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-dimethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one
  • 3-[(3,4-dimethylphenyl)carbonyl]-6-methylquinolin-4(1H)-one
  • 3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-2(1H)-one

Uniqueness

3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group and the 6-ethyl substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(3,4-dimethylbenzoyl)-6-ethyl-1H-quinolin-4-one

InChI

InChI=1S/C20H19NO2/c1-4-14-6-8-18-16(10-14)20(23)17(11-21-18)19(22)15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

LABSXPQPPGNCNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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